Bardoxolone

Vue d'ensemble

Description

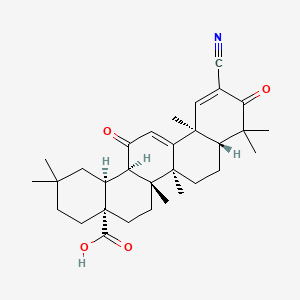

Bardoxolone, also known as this compound methyl, is a synthetic triterpenoid compound. It is known for its potent activation of redox-sensitive signaling pathways, which induce programmed cell death (apoptosis) in cancer cells under high levels of oxidative stress. In contrast, this compound induces protective antioxidant and anti-inflammatory responses in normal cells . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic kidney disease and certain types of cancer .

Applications De Recherche Scientifique

Bardoxolone has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study redox-sensitive signaling pathways and their role in cellular processes.

Biology: In biological research, this compound is used to investigate its effects on oxidative stress and inflammation in various cell types.

Medicine: this compound has been studied for its potential therapeutic applications in treating chronic kidney disease, diabetic kidney disease, and certain types of cancer.

Mécanisme D'action

Bardoxolone exerts its effects by activating the Keap1/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. This compound binds to Keap1, preventing the degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, where it activates the expression of antioxidant and cytoprotective genes. This leads to increased cellular resistance to oxidative stress and inflammation .

Safety and Hazards

Bardoxolone’s effects on albuminuria, blood pressure, and other parameters have raised concerns about its long-term efficacy and safety in patients with Alport syndrome . This compound’s effect on body weight has implications for pediatric patients . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

Bardoxolone is currently under investigation for its potential in slowing the progression of chronic kidney disease and reducing the risk of progression to kidney failure when used chronically in patients with Alport syndrome . There are also ongoing studies on this compound’s effect on body weight for pediatric patients .

Analyse Biochimique

Biochemical Properties

Bardoxolone interacts with various enzymes and proteins. It is a highly potent activator of redox-sensitive signaling pathways . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress . In contrast, this compound in normal cells induces protective antioxidant/anti-inflammatory responses . It also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .

Temporal Effects in Laboratory Settings

It has been observed that this compound shows only a reversible pharmacodynamic effect on eGFR .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. One of the issues surrounding the study of this compound in animal models was that, because of the way that it is metabolized in rats and mice, it is highly toxic when given for long periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a highly potent activator of redox-sensitive signaling pathways . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .

Transport and Distribution

It is known that this compound is a highly potent activator of redox-sensitive signaling pathways .

Subcellular Localization

It is known that this compound is a highly potent activator of redox-sensitive signaling pathways .

Méthodes De Préparation

Bardoxolone is synthesized through a series of chemical reactions starting from oleanolic acid, a naturally occurring triterpenoid. The synthetic route involves several steps, including oxidation, esterification, and cyclization reactions. The industrial production of this compound typically involves optimizing these reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Bardoxolone undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Comparaison Avec Des Composés Similaires

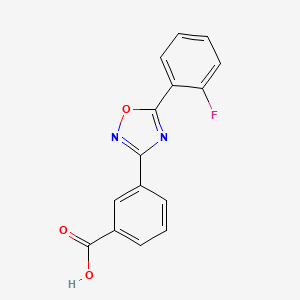

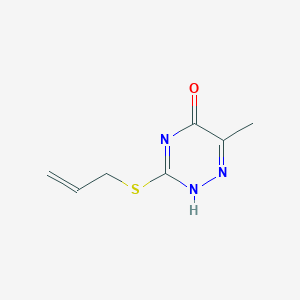

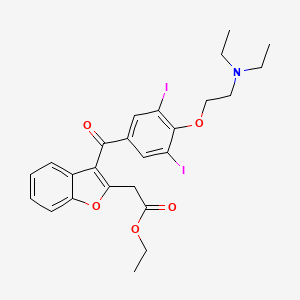

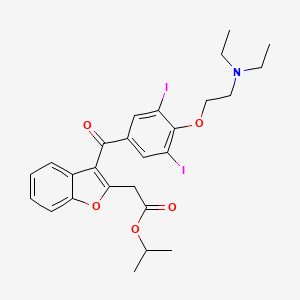

Bardoxolone is unique among triterpenoids due to its potent activation of the Nrf2 pathway. Similar compounds include:

RTA 408: Another synthetic triterpenoid with broad anticancer and anti-inflammatory activity.

CDDO: A derivative of oleanolic acid, known for its anti-inflammatory and anticancer properties.

This compound stands out due to its high potency and efficacy in activating the Nrf2 pathway, making it a promising candidate for therapeutic applications.

Propriétés

IUPAC Name |

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGZJQLMVSIZEI-UQMAOPSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025273 | |

| Record name | Bardoxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bardoxolone, a synthetic triterpenoid, is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress. In contrast, Bardoxolone in normal cells induces protective antioxidant/anti-inflammatory responses. Intensive research in animal models of human cancer has demonstrated that Bardoxolone is a potent anticancer agent with a well-characterized ability to inhibit growth and cause regression of tumors as a single agent and in combination with radiation and chemotherapy. Bardoxolone also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect. Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation. Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species. Study shows that Bardoxolone enhances p42 CEBPA protein at the level of translation. | |

| Record name | Bardoxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

218600-44-3 | |

| Record name | Bardoxolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bardoxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 218600-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bardoxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARDOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

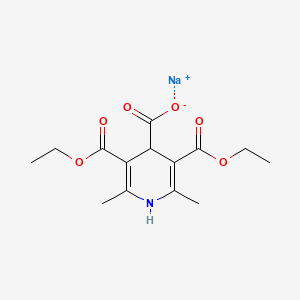

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

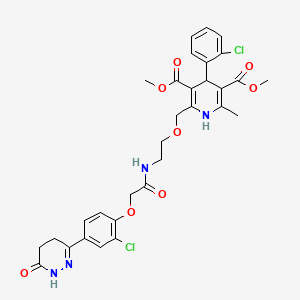

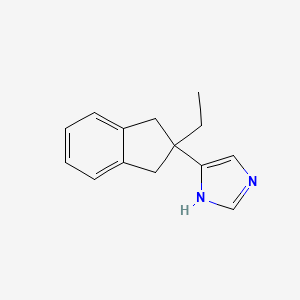

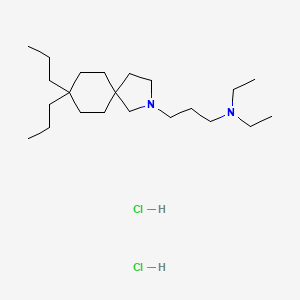

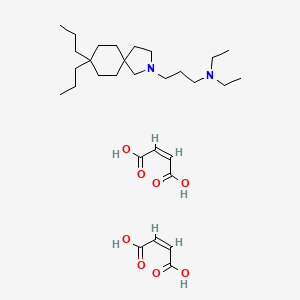

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.